REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[C:4]([O:10][CH3:11])[CH:3]=1.ClCCl.[CH2:15](N(CC)CC)[CH3:16]>C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].Cl[Pd]Cl.CCO>[CH:15]([C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[C:4]([O:10][CH3:11])[CH:3]=1)=[CH2:16] |f:3.4.5|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=N1)C#N)OC
|
Name
|
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
potassium vinyl trifluoroborate
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
dichloropalladium(II)
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The microwave tube was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen (two times)
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed over a column of SiO2 (0-30% EtOAc/hexanes as eluent)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |